molecular formula C21H17N3O3S B2371685 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 865174-52-3

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2371685
CAS No.: 865174-52-3
M. Wt: 391.45
InChI Key: SRYOMPRXLCZCKD-DQRAZIAOSA-N
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Description

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

  • Synthesis and Evaluation as Anti-Inflammatory Agents : The compound has been synthesized and evaluated for anti-inflammatory activity. Studies have shown promising anti-inflammatory effects in both in vitro and in vivo models. Molecular docking studies have also been performed to understand its binding affinity (Nikalje et al., 2015).

Antimicrobial Activity

  • Antimicrobial Properties : Research has explored the synthesis of derivatives of this compound, revealing significant antimicrobial activities. These activities were confirmed through various analytical and spectroscopic methods (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer and Antitumor Activity

  • Synthesis and Anticancer Activity : The compound has been involved in the synthesis of derivatives exhibiting significant anticancer activities. These activities were confirmed in various cancer cell lines, showing potential as anticancer agents (Karaburun et al., 2018).

Anticonvulsant Evaluation

  • Anticonvulsant Properties : It has been studied for its anticonvulsant properties. The derivatives of this compound showed protection against seizures in various tests, indicating their potential as anticonvulsant agents (Nath et al., 2021).

Photophysical Properties

  • Photophysical Properties : Studies have investigated the photophysical properties of amide hydrogen bonded derivatives of this compound. These properties are influenced by the substituent in the benzothiazole moiety, which has implications for various applications (Balijapalli et al., 2017).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-3-10-23-16-9-8-13(2)11-17(16)28-21(23)22-18(25)12-24-19(26)14-6-4-5-7-15(14)20(24)27/h3-9,11H,1,10,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYOMPRXLCZCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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